molecular formula C18H21Cl2NO2 B12482457 N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}propan-2-amine

N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}propan-2-amine

Cat. No.: B12482457
M. Wt: 354.3 g/mol
InChI Key: ZXLOSDVMFWYKJC-UHFFFAOYSA-N
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Description

({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE is a complex organic compound characterized by its unique structure, which includes multiple chlorine and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE typically involves multiple steps, including the introduction of chlorine and methoxy groups to a phenyl ring, followed by the attachment of an isopropylamine group. Common synthetic routes may involve:

    Halogenation: Introduction of chlorine atoms to the phenyl ring using reagents such as chlorine gas or N-chlorosuccinimide.

    Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.

    Amination: Attachment of the isopropylamine group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    ({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)(METHYL)AMINE: Similar structure but with a methyl group instead of an isopropyl group.

    ({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)(ETHYL)AMINE: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of ({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21Cl2NO2

Molecular Weight

354.3 g/mol

IUPAC Name

N-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]propan-2-amine

InChI

InChI=1S/C18H21Cl2NO2/c1-12(2)21-10-13-8-16(20)18(17(9-13)22-3)23-11-14-6-4-5-7-15(14)19/h4-9,12,21H,10-11H2,1-3H3

InChI Key

ZXLOSDVMFWYKJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2Cl)OC

Origin of Product

United States

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